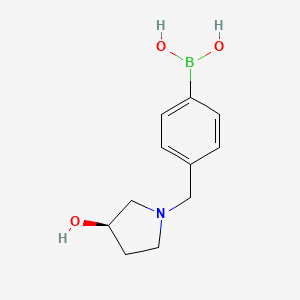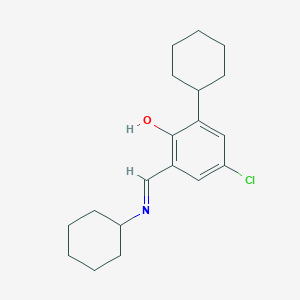
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamine, also known as N-chloro-3-cyclohexylsalicylidene-cyclohexylamine, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents, such as benzene, toluene, and chloroform, and can be synthesized in the lab. Its structure consists of a cyclohexyl ring with an amine group attached to a chloro-salicylidene group. This compound has been studied extensively in recent years due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine has a wide range of applications in scientific research. It has been used as a model compound to study the structure and reactivity of organic molecules. It has also been used in the synthesis of novel compounds with potential applications in medicine and biotechnology. Additionally, it has been used as a catalyst in organic synthesis, and in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to the substrate in order to facilitate the desired reaction. Additionally, it is believed that the compound can act as an electron acceptor, accepting electrons from the substrate in order to facilitate the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine have not been extensively studied. However, it is believed that the compound may have some antioxidant properties, as well as some anti-inflammatory and anti-cancer effects. Additionally, it has been suggested that the compound may have some protective effects against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine has a number of advantages and limitations for lab experiments. One of the main advantages is that the compound is relatively easy to synthesize in the lab, and can be used in a wide range of experiments. Additionally, the compound is relatively inexpensive and can be stored for long periods of time without degrading. However, the compound is also sensitive to air and light and can degrade over time if not stored properly. Additionally, the compound is toxic and should be handled with caution.
Zukünftige Richtungen
The potential applications of N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine are numerous. Future research could focus on the development of new synthetic methods for the production of the compound, as well as its use as a catalyst in organic synthesis. Additionally, further research could focus on the biochemical and physiological effects of the compound, as well as its potential applications in medicine and biotechnology. Finally, research could also focus on the development of new materials and polymers using the compound as a starting material.
Synthesemethoden
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine can be synthesized in the lab using a number of methods. One of the most common methods is the reaction of cyclohexanone with chloro-salicylaldehyde. This reaction takes place in the presence of a strong base, such as sodium hydroxide, and yields the desired product in high yields. Another method involves the reaction of cyclohexanone with an alkyl halide, such as bromo-chloro-salicylidene, in the presence of a base to yield the desired product.
Eigenschaften
IUPAC Name |
4-chloro-2-cyclohexyl-6-(cyclohexyliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO/c20-16-11-15(13-21-17-9-5-2-6-10-17)19(22)18(12-16)14-7-3-1-4-8-14/h11-14,17,22H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRCPNFPCJZLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C=NC3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



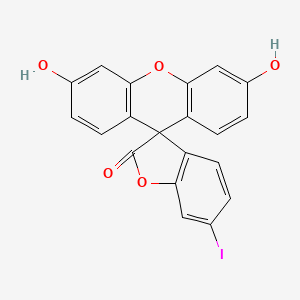
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)

![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)
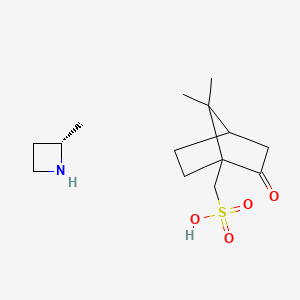
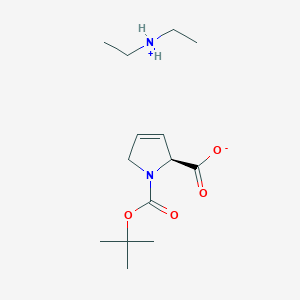
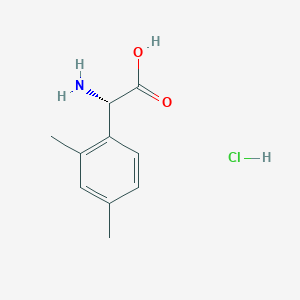

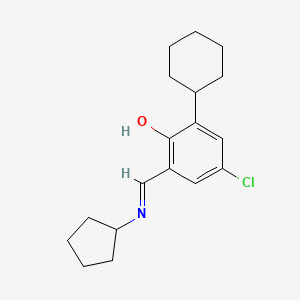
![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium hexafluorophosphate, 98%](/img/structure/B6296040.png)
![Dichloro[1,1'-bis-(diphenylphosphino)-ferrocene]-platinum(II)](/img/structure/B6296047.png)
